

2-Chloro-6-hydroxy-4-methoxybenzaldehyde

CAS number and molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-6-hydroxy-4-methoxybenzaldehyde
Cat. No.:	B1647402

[Get Quote](#)

An In-Depth Technical Guide to 2-Chloro-6-hydroxy-4-methoxybenzaldehyde

This guide provides a comprehensive technical overview of **2-Chloro-6-hydroxy-4-methoxybenzaldehyde**, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its chemical identity, synthesis, applications, and safety protocols. The information herein is synthesized from authoritative sources to ensure scientific integrity and practical relevance.

Core Compound Identification and Properties

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a substituted aromatic aldehyde. Its unique arrangement of functional groups—chloro, hydroxyl, methoxy, and aldehyde on a benzene ring—makes it a versatile precursor in multi-step organic synthesis.

Chemical Identity

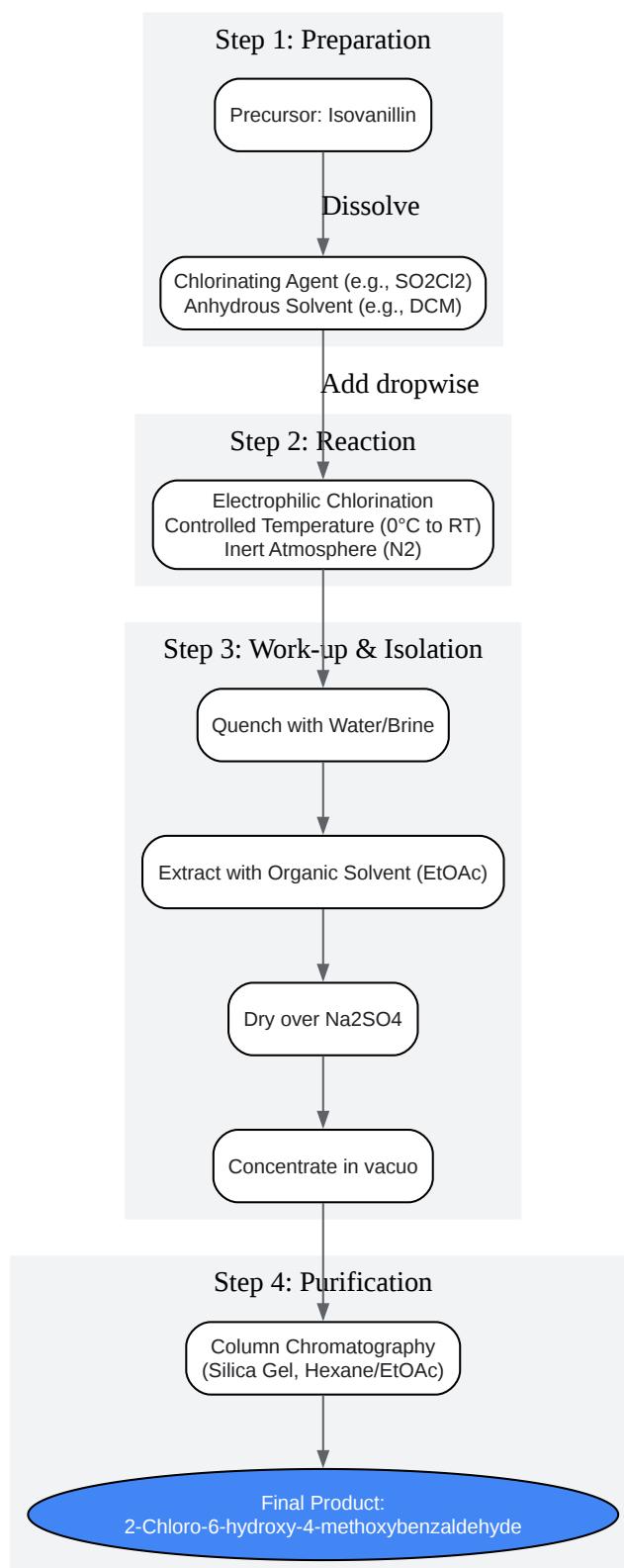
The fundamental identifiers for this compound are summarized below, providing a clear basis for its procurement and use in experimental settings.

Identifier	Value	Source
CAS Number	116475-68-4	[1] [2]
IUPAC Name	2-chloro-6-hydroxy-4-methoxybenzaldehyde	[1]
Molecular Formula	C ₈ H ₇ ClO ₃	[1]
SMILES	COCl1=CC(=C(C(=C1)Cl)C=O)O	[1]
InChIKey	XLXMDMGOYNUVQL-UHFFFAOYSA-N	[1]

Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, reactivity, and suitability for various applications.

Property	Value	Source
Molecular Weight	186.59 g/mol	[1]
Appearance	White to off-white solid/powder	[3]
Melting Point	204-208 °C	[3] [4]
Topological Polar Surface Area	46.5 Å ²	[1]
Hydrogen Bond Acceptor Count	3	[1]
Rotatable Bond Count	2	[1]


Synthesis Pathway and Experimental Protocol

The synthesis of **2-Chloro-6-hydroxy-4-methoxybenzaldehyde** is critical for its availability in research and development. A common synthetic strategy involves the electrophilic chlorination of a suitable precursor, such as isovanillin, under controlled conditions to ensure the correct regiochemistry of the incoming chloro group.[\[3\]](#)

The causality behind this choice lies in the directing effects of the existing hydroxyl and methoxy groups on the aromatic ring. The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions. The methoxy group is also activating. Careful selection of a chlorinating agent and reaction conditions is paramount to favor substitution at the desired C-2 position relative to the aldehyde.

Synthesis Workflow Diagram

The following diagram illustrates a representative workflow for the synthesis of the target compound.

[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of **2-Chloro-6-hydroxy-4-methoxybenzaldehyde**.

Detailed Experimental Protocol

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

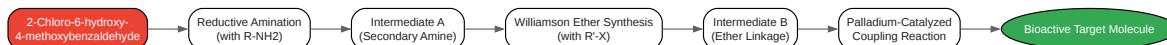
- Reaction Setup:
 - To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add the starting material, 3-hydroxy-4-methoxybenzaldehyde (isovanillin, 1.0 eq).
 - Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM).
 - Cool the reaction mixture to 0°C using an ice bath. The low temperature helps to control the exothermicity of the reaction and improve selectivity.
- Chlorination:
 - Charge the dropping funnel with a solution of the chlorinating agent (e.g., sulfonyl chloride, SO_2Cl_2 , 1.1 eq) in anhydrous DCM.
 - Add the chlorinating agent dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0°C.
 - After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
- Monitoring and Work-up:
 - Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. This is a self-validating step to ensure the reaction has gone to completion.

- Upon completion, carefully quench the reaction by slowly adding distilled water.
- Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
- Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate.

- Purification and Characterization:
 - Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
 - Purify the resulting crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system to isolate the pure product.
 - Characterize the final product by NMR and Mass Spectrometry to confirm its structure and purity.

Applications in Research and Drug Development

The utility of **2-Chloro-6-hydroxy-4-methoxybenzaldehyde** lies in its capacity to serve as a versatile building block for more complex molecules.^[3] Its functional groups offer multiple reactive sites for chemical transformations, making it valuable in the synthesis of pharmaceutical intermediates.


Role as a Pharmaceutical Precursor

In drug development, scaffolds like this compound are essential for constructing novel molecular entities. The aldehyde group can undergo reactions such as reductive amination to form amines, Wittig reactions to form alkenes, or oxidation to form carboxylic acids. The hydroxyl group can be alkylated or acylated, while the chloro and methoxy groups modify the electronic properties and steric profile of the molecule.

A related compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), has demonstrated antibacterial and antibiofilm activity against *Staphylococcus aureus*, including methicillin-resistant strains (MRSA).^[5] This suggests that derivatives of this chemical class are of significant interest for developing new antimicrobial agents. The mechanism of action for HMB involves targeting the bacterial cell membrane.^[5]

Conceptual Drug Synthesis Pathway

The following diagram illustrates how **2-Chloro-6-hydroxy-4-methoxybenzaldehyde** could be utilized as a starting material in a hypothetical multi-step synthesis of a bioactive compound.

[Click to download full resolution via product page](#)

Caption: Hypothetical pathway using the title compound as a scaffold in drug synthesis.

Safety, Handling, and Spectroscopic Data

Proper handling and awareness of potential hazards are crucial when working with any chemical intermediate.

Hazard Identification and Safety Protocols

Based on available Safety Data Sheets (SDS) for structurally similar compounds, **2-Chloro-6-hydroxy-4-methoxybenzaldehyde** should be handled with care. The primary hazards are related to irritation.

Hazard Category	Description	Precautionary Statements
Skin Irritation	Causes skin irritation.	Wash hands thoroughly after handling. Wear protective gloves.[6][7]
Eye Irritation	Causes serious eye irritation.	Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes.[6][7]
Respiratory Irritation	May cause respiratory irritation.	Avoid breathing dust. Use only in a well-ventilated area.[6][7] [8]

Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, is mandatory. For handling larger quantities of the solid, a dust mask (e.g., N95) is recommended.[4]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6][9]

Expected Spectroscopic Data

While specific spectra for this compound require experimental acquisition, the expected spectroscopic characteristics can be predicted based on its structure. These data are vital for quality control and reaction monitoring.

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aldehyde proton (CHO) singlet (~9.5-10.5 ppm).- Aromatic protons (2H) appearing as doublets or singlets in the aromatic region (~6.0-7.5 ppm).- Phenolic hydroxyl proton (OH) singlet (variable, ~5-12 ppm).- Methoxy protons (OCH₃) singlet (~3.8-4.0 ppm).
¹³ C NMR	<ul style="list-style-type: none">- Aldehyde carbonyl carbon (~190 ppm).- Aromatic carbons, including those attached to O, Cl, and C=O (~100-165 ppm).- Methoxy carbon (~55-60 ppm).
FT-IR (cm ⁻¹)	<ul style="list-style-type: none">- Broad O-H stretch (~3200-3500 cm⁻¹).- Aromatic C-H stretch (~3000-3100 cm⁻¹).- Aldehyde C=O stretch (~1650-1680 cm⁻¹).- C=C aromatic ring stretches (~1500-1600 cm⁻¹).- C-O ether stretch (~1200-1300 cm⁻¹).
Mass Spec (MS)	<ul style="list-style-type: none">- Molecular ion peak (M⁺) showing a characteristic M/M+2 isotopic pattern for chlorine (approx. 3:1 ratio).

Conclusion

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a chemical intermediate with significant potential in organic synthesis, particularly in the fields of pharmaceuticals and fine chemicals. Its well-defined structure provides a reliable platform for constructing complex molecular architectures. A thorough understanding of its synthesis, reactivity, and safety profile, as detailed in this guide, is essential for its effective and safe utilization in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Chloro-6-hydroxy-4-methoxybenzaldehyde | C8H7ClO3 | CID 21107085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 116475-68-4|2-Chloro-6-hydroxy-4-methoxybenzaldehyde|BLD Pharm [bldpharm.com]
- 3. nbinfo.com [nbinfo.com]
- 4. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde 97 37687-57-3 [sigmaaldrich.com]
- 5. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against *Staphylococcus aureus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bio.vu.nl [bio.vu.nl]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Chloro-6-hydroxy-4-methoxybenzaldehyde CAS number and molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1647402#2-chloro-6-hydroxy-4-methoxybenzaldehyde-cas-number-and-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com